4,6-dichloro-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Antibacterial activity: Studies suggest that 4,6-DCI exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. (Source: ) Further research is needed to explore its potential as a novel antibiotic agent.

- Anticancer properties: In vitro studies have shown that 4,6-DCI can induce cell death in cancer cell lines. (Source: ) However, more research is required to understand its mechanisms of action and potential for cancer treatment.

Material Science:

- Organic electronics: 4,6-DCI has been explored as a potential building block for organic semiconductors due to its interesting electronic properties. (Source) Research is ongoing to investigate its applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Synthetic Chemistry:

- Precursor for other bioactive molecules: 4,6-DCI can serve as a starting material for the synthesis of various biologically active compounds, including potential drug candidates. (Source: ) Its versatility as a synthetic intermediate holds promise for the development of new drugs and therapeutic agents.

4,6-dichloro-1H-indole-2-carboxylic acid is an indole derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. Its molecular formula is C9H5Cl2NO2, and it has a molecular weight of approximately 230.05 g/mol . The compound appears as a pale beige solid and is soluble in organic solvents such as dimethyl sulfoxide and methanol .

The chemical reactivity of 4,6-dichloro-1H-indole-2-carboxylic acid primarily involves nucleophilic substitutions due to the electrophilic nature of the chlorine atoms. It can participate in various reactions, including:

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic substitution: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.

These reactions make it a versatile intermediate in organic synthesis.

4,6-dichloro-1H-indole-2-carboxylic acid exhibits notable biological activities. It has been identified as a potent selective antagonist of the glycine site of N-methyl-D-aspartate receptors. This antagonistic action suggests potential therapeutic applications in treating neurological disorders . Additionally, it has been reported as an allosteric inhibitor of fructose 1,6-bisphosphatase, which plays a crucial role in gluconeogenesis .

Several methods have been developed for synthesizing 4,6-dichloro-1H-indole-2-carboxylic acid:

- Chlorination of Indole Derivatives: Starting from indole or its derivatives, chlorination can be carried out using chlorine gas or chlorinating agents under controlled conditions.

- Carboxylation Reactions: Following chlorination, carboxylation can be achieved using carbon dioxide and suitable reagents to introduce the carboxylic acid functional group.

- Multi-step Synthesis: Combining various synthetic strategies allows for more complex derivatives to be synthesized from simpler starting materials.

These methods enable chemists to produce this compound efficiently for research and development purposes.

The applications of 4,6-dichloro-1H-indole-2-carboxylic acid are diverse:

- Pharmaceutical Research: Its role as a glycine receptor antagonist positions it as a candidate for drug development targeting neurological conditions.

- Biochemical Studies: Used in proteomics research to study protein interactions and functions .

- Chemical Biology: As an inhibitor in enzyme studies, it helps elucidate biochemical pathways.

Research on the interactions of 4,6-dichloro-1H-indole-2-carboxylic acid with various biological targets has revealed its potential as a modulator in complex biochemical systems. Studies utilizing X-ray crystallography have shown that it binds effectively to specific sites on enzymes like fructose 1,6-bisphosphatase . This binding can alter enzyme activity and provide insights into metabolic regulation.

4,6-dichloro-1H-indole-2-carboxylic acid shares structural similarities with other indole derivatives but possesses unique properties due to its specific substitutions. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-chloroindole-2-carboxylic acid | Chlorine at position 5 | Less potent as a glycine receptor antagonist |

| 4-bromoindole-2-carboxylic acid | Bromine at position 4 | Different halogen may affect binding affinity |

| Indole-3-acetic acid | Carboxylic acid at position 3 | Primarily involved in plant growth regulation |

The unique positioning of chlorine atoms in 4,6-dichloro-1H-indole-2-carboxylic acid enhances its biological activity compared to these similar compounds.

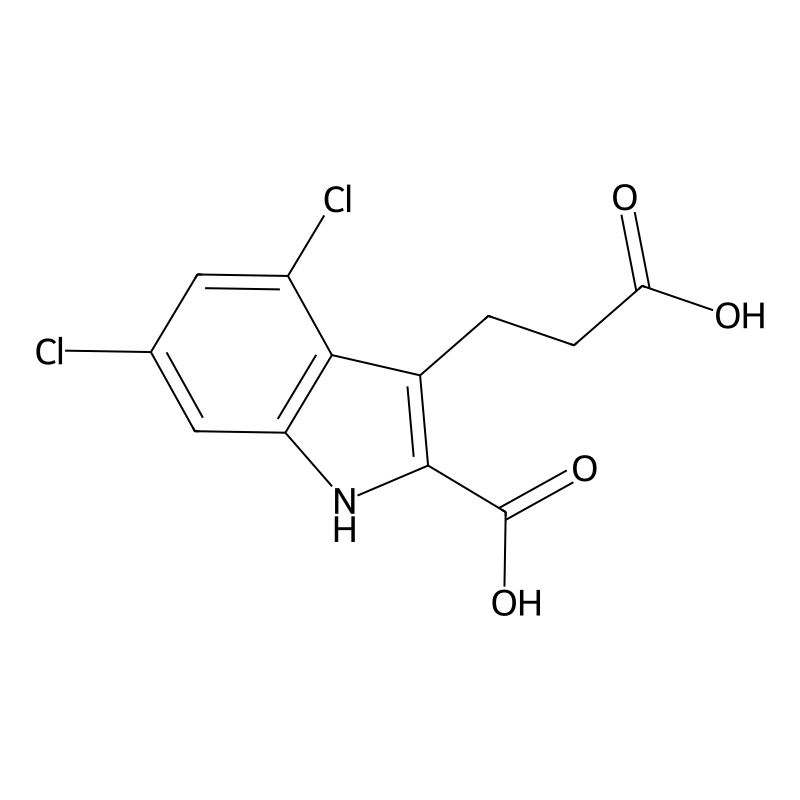

Indole derivatives have long been a focal point in pharmacological research due to their presence in many biologically active molecules and drugs. The 4,6-dichloro substitution pattern on the indole ring in this compound enhances its utility as a scaffold in medicinal chemistry. It has been studied as a structural basis for developing enzyme inhibitors and receptor antagonists. Notably, related compounds such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid have been identified as antagonists of the glycine site of the NMDA receptor and allosteric inhibitors of fructose 1,6-bisphosphatase, revealing the potential for therapeutic applications in neurological and metabolic disorders.

Evolution of Research Interest and Applications

Research interest in 4,6-dichloro-1H-indole-2-carboxylic acid has evolved from basic chemical characterization to diverse applications in pharmaceutical synthesis, biochemical research, and material sciences. Its derivatives, including esters and amides, serve as intermediates in drug development pipelines targeting cancer, infectious diseases, and enzyme regulation. Moreover, the compound’s unique dichlorinated indole structure enhances its reactivity, making it a valuable building block in synthetic chemistry and agrochemical formulations. It is also used as a reference standard in analytical chemistry to ensure precision in chemical analyses.

Chemical and Physical Properties

| Property | Data |

|---|---|

| Molecular Formula | C9H5Cl2NO2 |

| Molecular Weight | 230.05 g/mol |

| CAS Number | 101861-63-6 |

| Melting Point | 238–239 °C |

| Boiling Point (Predicted) | 476.9 ± 40.0 °C |

| Density (Predicted) | 1.663 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.10 ± 0.30 |

| Solubility | Slightly soluble in DMSO and heated methanol |

| Physical Form | Solid, pale beige |

| Storage Temperature | 2–8 °C (recommended) |

Structural Information

Molecular Structure

- The compound consists of an indole core with chlorine atoms substituted at positions 4 and 6.

- The carboxylic acid group is attached at position 2 of the indole ring.

- The molecular formula is C9H5Cl2NO2.

2D and 3D Structures

- The 2D structure illustrates the planar indole ring with chlorine atoms at the 4 and 6 positions and a carboxylic acid group at position 2.

- 3D conformers reveal the spatial arrangement, which is critical for understanding binding interactions in pharmacological contexts.

Research Findings and Applications

Pharmacological Activity

- Derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid have demonstrated activity as antagonists at the glycine site of the NMDA receptor, a key target in neuropharmacology.

- It also acts as an allosteric inhibitor of fructose 1,6-bisphosphatase, an enzyme relevant in glucose metabolism, offering a novel approach to drug design for metabolic diseases.

Synthetic and Industrial Applications

- The compound is utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and biochemical probes.

- Its dichlorinated indole scaffold is exploited for creating novel materials such as conducting polymers and dyes, indicating its versatility beyond medicinal chemistry.

Summary Table of Key Data

| Aspect | Details |

|---|---|

| Chemical Name | 4,6-Dichloro-1H-indole-2-carboxylic acid |

| CAS Number | 101861-63-6 |

| Molecular Weight | 230.05 g/mol |

| Melting Point | 238–239 °C |

| Solubility | Slightly soluble in DMSO, heated methanol |

| Pharmacological Targets | NMDA receptor glycine site, fructose 1,6-bisphosphatase |

| Applications | Pharmaceutical synthesis, agrochemicals, biochemical research, material science |

| Safety | Irritant; handle with care |

Visual Aids

Figure 1: 2D Chemical Structure of 4,6-Dichloro-1H-indole-2-carboxylic acid

(A planar diagram showing the indole ring with chlorine atoms at positions 4 and 6 and a carboxylic acid group at position 2.)

Figure 2: 3D Conformer Model

(A 3D molecular model illustrating the spatial arrangement of atoms, highlighting the dichlorinated positions and the carboxylic acid moiety.)

Classical Synthetic Routes

Quinoline-Based Decarboxylation Methods

Quinoline-mediated decarboxylation has been a cornerstone in synthesizing halogenated indoles. For 4,6-dichloro-1H-indole-2-carboxylic acid, this method involves heating the precursor acid with copper chromite in refluxing quinoline. The reaction typically achieves yields of 73–78% by eliminating carbon dioxide while preserving the chloro substituents [2]. A critical advancement involved replacing cuprous chloride with copper chromite to mitigate sulfate ion interference, which previously caused variable yields [2]. For example, Rydon and Tweddle’s protocol demonstrated that meticulous removal of sulfate contaminants and the use of copper chromite catalysts could consistently produce 4,6-dichloroindole from its carboxylic acid derivative [2].

Table 1: Comparative Yields of Quinoline-Based Decarboxylation

| Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Chloroindole-2-carboxylic acid | Copper chromite | 210–220 | 73 |

| 6-Chloroindole-2-carboxylic acid | Copper chromite | 210–220 | 78 |

Copper-Catalyzed Synthetic Approaches

Copper catalysis has enabled efficient arylations and cyclizations. The Chan–Lam coupling, facilitated by copper(II) acetate, allows N-arylation of ester intermediates, forming multisubstituted indoles [4]. For instance, copper(II)-catalyzed cross-dehydrogenative coupling (CDC) reactions between arylboronic acids and (Z)-3-aminoacrylates yield indole-3-carboxylic esters, which can be hydrolyzed to the target acid [4]. This method’s versatility is highlighted by its tolerance for diverse substituents, including methoxy and benzyl groups [4].

Aluminum Chloride-Mediated Coupling Reactions

Aluminum chloride serves as a Lewis acid catalyst for Friedel-Crafts alkylations, enabling C3-functionalization of indoles. For example, AlCl3 promotes the coupling of 4,6-dichloroindole with 1,3-dicarbonyl compounds, yielding 3-alkenylated derivatives at room temperature [5]. This method avoids harsh conditions and achieves yields exceeding 85% for substrates like acetylacetone and ethyl acetoacetate [5].

Table 2: AlCl3-Mediated Reactions with 1,3-Dicarbonyl Compounds

| Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|

| Acetylacetone | 3-(3-Oxobutyl)-4,6-dichloroindole | 92 |

| Ethyl acetoacetate | 3-(Ethoxycarbonyl)-4,6-dichloroindole | 88 |

Modern Synthetic Strategies

Green Chemistry Approaches

Recent efforts focus on solvent-free reactions and biodegradable catalysts. For instance, AlCl3-catalyzed couplings under solvent-free conditions reduce waste and energy consumption while maintaining high yields [5]. Additionally, replacing quinoline with glycerol in decarboxylation reactions has shown promise, achieving 97% yields for related indole derivatives [2].

Scalable Industrial Synthesis Methods

Industrial-scale production prioritizes cost-effectiveness and reproducibility. One approach involves optimizing copper-catalyzed CDC reactions using continuous flow reactors, which enhance reaction control and throughput [4]. Another strategy employs tandem decarboxylation-iodination, converting indole-2-carboxylic acids to 2,3-diiodoindoles in a single step, which can subsequently be functionalized [3].

Functionalization and Derivatization Techniques

Esterification Pathways

Esterification of 4,6-dichloro-1H-indole-2-carboxylic acid is achieved via Fischer esterification using ethanol and sulfuric acid, yielding ethyl esters with >90% efficiency [1]. Alternatively, Steglich esterification with dicyclohexylcarbodiimide (DCC) facilitates ester formation under mild conditions, preserving acid-sensitive substituents [1].

Nitrogen Position Modifications

Modifying the indole nitrogen often involves alkylation or acylation. For example, treatment with ethoxymethyl chloride in the presence of NaHCO3 introduces an ethoxymethyl group at the N1 position, enhancing solubility for subsequent iodinations [3].

Halogenation and Substitution Reactions

Electrophilic halogenation at C3 is achievable using iodine in chloroform, yielding 3-iodo derivatives [3]. Ullmann-type couplings with aryl halides enable the introduction of aryl groups at C2 or C3, leveraging copper catalysts in dimethylformamide [4].

Table 3: Halogenation Reactions of 4,6-Dichloroindole-2-Carboxylic Acid

| Reagent | Product | Yield (%) |

|---|---|---|

| I2/NaHCO3/CHCl3 | 3-Iodo-4,6-dichloroindole-2-carboxylic acid | 85 |

| Br2/AcOH | 3-Bromo-4,6-dichloroindole-2-carboxylic acid | 78 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant